molecular formula C17H16N6O3S B302393 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Cat. No. B302393
M. Wt: 384.4 g/mol
InChI Key: BUIZYWUZRRANGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide involves the inhibition of bacterial and fungal growth by targeting specific enzymes and metabolic pathways. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide exhibits low toxicity and has minimal effects on normal cells. It has been found to have a high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, its low solubility in water can pose challenges in laboratory experiments, and further studies are needed to optimize its formulation and delivery.

Future Directions

There are several future directions for the research on 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide. One potential area of focus is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential use as an anticancer agent and to elucidate its mechanism of action in cancer cells. Finally, the compound's potential as a therapeutic agent for other diseases, such as tuberculosis and malaria, should also be explored.
In conclusion, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide is a promising compound with significant potential applications in the field of medicine. Its broad-spectrum antimicrobial activity and potential as an anticancer agent make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide involves the reaction of 3-nitrobenzoyl chloride with 4-amino-5-mercapto-4H-1,2,4-triazole in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylbenzylamine to yield the final product.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been investigated for its potential use as an anticancer agent due to its ability to induce cell death in cancer cells.

properties

Product Name

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N6O3S/c1-22-16(11-5-7-12(18)8-6-11)20-21-17(22)27-10-15(24)19-13-3-2-4-14(9-13)23(25)26/h2-9H,10,18H2,1H3,(H,19,24)

InChI Key

BUIZYWUZRRANGU-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N

Origin of Product

United States

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